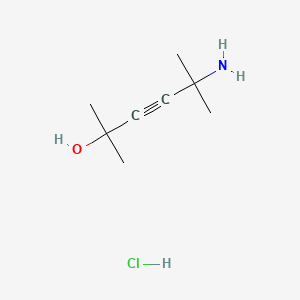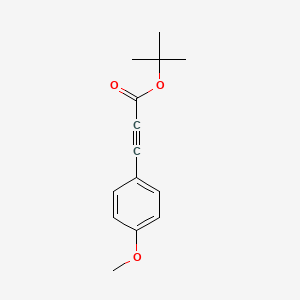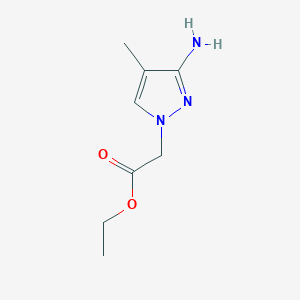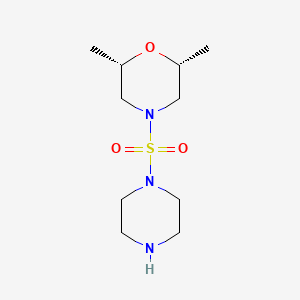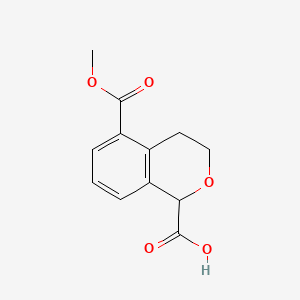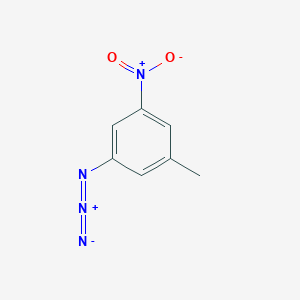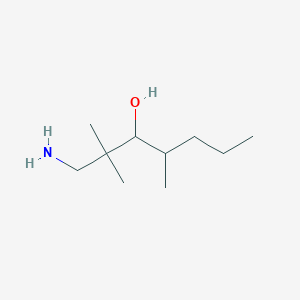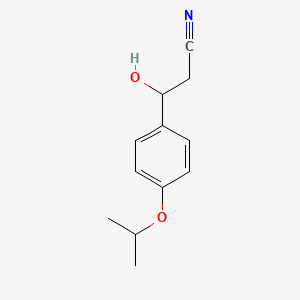
3-Hydroxy-3-(4-isopropoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(4-isopropoxyphenyl)propanenitrile is an organic compound with the molecular formula C12H15NO2 It is a nitrile derivative that features both a hydroxy group and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-isopropoxyphenyl)propanenitrile typically involves the reaction of 4-isopropoxybenzaldehyde with a suitable nitrile source under controlled conditions. One common method is the nucleophilic addition of a cyanide ion to the carbonyl group of 4-isopropoxybenzaldehyde, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium cyanide, and the reaction mixture is often heated under reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-isopropoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acid chlorides, or other electrophiles in the presence of a base
Major Products Formed
Oxidation: 3-Oxo-3-(4-isopropoxyphenyl)propanenitrile
Reduction: 3-Amino-3-(4-isopropoxyphenyl)propanenitrile
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-Hydroxy-3-(4-isopropoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of compounds with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, where its functional groups can be modified to achieve desired properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-isopropoxyphenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The isopropoxyphenyl group provides additional hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile
- 3-Hydroxy-3-(4-ethoxyphenyl)propanenitrile
- 3-Hydroxy-3-(4-tert-butoxyphenyl)propanenitrile
Uniqueness
3-Hydroxy-3-(4-isopropoxyphenyl)propanenitrile is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to variations in reactivity and biological activity. The specific arrangement of functional groups in this compound allows for targeted interactions in chemical and biological systems, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-hydroxy-3-(4-propan-2-yloxyphenyl)propanenitrile |
InChI |
InChI=1S/C12H15NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9,12,14H,7H2,1-2H3 |
InChI Key |
ONXONUXVDZEHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


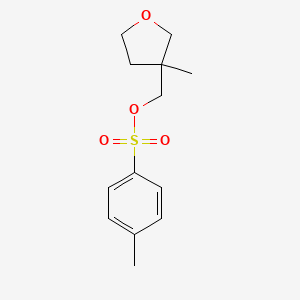
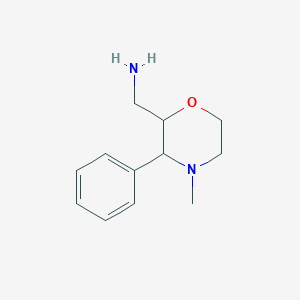
![Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13476470.png)
![3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13476477.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)

